N-(4-butylphenyl)-4,4-dimethyl-6-oxo-2-[(2-phenylethyl)amino]cyclohex-1-ene-1-carbothioamide
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Overview
Description
N-(4-butylphenyl)-4,4-dimethyl-6-oxo-2-[(2-phenylethyl)amino]cyclohex-1-ene-1-carbothioamide is a complex organic compound with a unique structure that includes a cyclohexene ring, a phenyl group, and a carbothioamide functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-butylphenyl)-4,4-dimethyl-6-oxo-2-[(2-phenylethyl)amino]cyclohex-1-ene-1-carbothioamide typically involves multiple steps, including the formation of the cyclohexene ring, the introduction of the phenyl and butyl groups, and the incorporation of the carbothioamide functional group. Common synthetic routes may involve:
Cyclohexene Formation: Starting with cyclohexanone, the cyclohexene ring can be formed through a series of reduction and dehydration reactions.
Phenyl and Butyl Group Introduction: The phenyl and butyl groups can be introduced through Friedel-Crafts alkylation reactions.
Carbothioamide Formation: The carbothioamide group can be introduced through the reaction of an amine with carbon disulfide and subsequent oxidation.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Catalysts and specific reaction conditions are often employed to enhance the efficiency of the synthesis.
Chemical Reactions Analysis
Types of Reactions
N-(4-butylphenyl)-4,4-dimethyl-6-oxo-2-[(2-phenylethyl)amino]cyclohex-1-ene-1-carbothioamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The phenyl and butyl groups can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like halogens or nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols.
Scientific Research Applications
N-(4-butylphenyl)-4,4-dimethyl-6-oxo-2-[(2-phenylethyl)amino]cyclohex-1-ene-1-carbothioamide has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor or as a probe for studying biological pathways.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of other complex molecules.
Mechanism of Action
The mechanism of action of N-(4-butylphenyl)-4,4-dimethyl-6-oxo-2-[(2-phenylethyl)amino]cyclohex-1-ene-1-carbothioamide involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound’s structure allows it to interact with various biological molecules, influencing cellular processes and pathways.
Comparison with Similar Compounds
Similar Compounds
- N-(4-butylphenyl)-4,4-dimethyl-6-oxo-2-[(2-phenylethyl)amino]cyclohexane-1-carbothioamide
- N-(4-butylphenyl)-4,4-dimethyl-6-oxo-2-[(2-phenylethyl)amino]cyclohex-1-ene-1-carboxamide
Uniqueness
N-(4-butylphenyl)-4,4-dimethyl-6-oxo-2-[(2-phenylethyl)amino]cyclohex-1-ene-1-carbothioamide is unique due to its specific combination of functional groups and structural features. This uniqueness allows it to exhibit distinct chemical reactivity and biological activity compared to similar compounds.
Properties
Molecular Formula |
C27H34N2OS |
---|---|
Molecular Weight |
434.6 g/mol |
IUPAC Name |
N-(4-butylphenyl)-4,4-dimethyl-6-oxo-2-(2-phenylethylamino)cyclohexene-1-carbothioamide |
InChI |
InChI=1S/C27H34N2OS/c1-4-5-9-21-12-14-22(15-13-21)29-26(31)25-23(18-27(2,3)19-24(25)30)28-17-16-20-10-7-6-8-11-20/h6-8,10-15,28H,4-5,9,16-19H2,1-3H3,(H,29,31) |
InChI Key |
KDJNWARNECYWNB-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC1=CC=C(C=C1)NC(=S)C2=C(CC(CC2=O)(C)C)NCCC3=CC=CC=C3 |
Origin of Product |
United States |
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